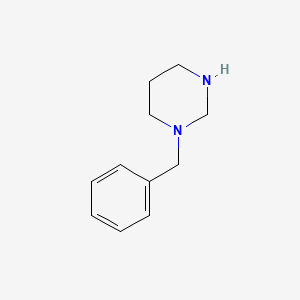

1-Benzylhexahydropyrimidine

描述

Overview of Hexahydropyrimidine (B1621009) Ring Systems in Chemical Research

The hexahydropyrimidine ring is a six-membered heterocyclic scaffold containing two nitrogen atoms at the 1- and 3-positions. ukm.my This saturated ring system is a fundamental structure in organic chemistry and has garnered considerable attention for its presence in a variety of biologically active compounds and its utility as a synthetic intermediate. researchgate.net

Hexahydropyrimidine derivatives are synthesized through several established routes, most classically via the condensation reaction between a 1,3-diamine and an aldehyde or ketone. acs.orgresearchgate.net This reaction can sometimes exist in equilibrium with the open-chain bisimine form. researchgate.net More contemporary methods, such as one-pot FeCl₃-catalyzed or calcium chloride-catalyzed Mannich reactions and microwave-assisted cyclodehydrations, have been developed to improve efficiency and yield. researchgate.netfigshare.comresearchgate.net

The applications of the hexahydropyrimidine moiety are diverse. Researchers have incorporated this scaffold into molecules designed for various purposes, including:

Medicinal Chemistry: The ring is a core component in compounds investigated for antiviral (including against Hepatitis C virus), anti-inflammatory, and anticancer properties. researchgate.netgoogle.commdpi.com

Polymer Science: Certain derivatives of hexahydropyrimidine are utilized as polymer stabilizers. researchgate.net

Synthetic Intermediates: The ring can be readily functionalized or used as a precursor for the synthesis of complex linear diamines.

Significance of N-Benzylation in Heterocyclic Synthesis and Derivatization

N-benzylation, the attachment of a benzyl (B1604629) group (a benzene (B151609) ring connected to a methylene (B1212753) group, -CH₂) to a nitrogen atom, is a crucial and widely used transformation in heterocyclic chemistry. archive.org The introduction of a benzyl group can significantly alter a molecule's properties and is a key strategy in chemical synthesis and drug discovery.

The importance of N-benzylation can be attributed to several factors:

Modification of Biological Activity: The benzyl group is lipophilic, which can influence how a molecule interacts with biological targets and its ability to cross cell membranes. Its introduction is a common step in structure-activity relationship (SAR) studies to optimize the pharmacological profile of a lead compound.

Synthetic Utility: The benzyl group can serve as a protecting group for nitrogen. It is stable under a variety of reaction conditions but can be removed when necessary, allowing for selective reactions at other sites in the molecule.

The synthesis of N-benzylated heterocycles is typically achieved by reacting the parent heterocycle with a benzyl halide, such as benzyl chloride or benzyl bromide, often in the presence of a base. archive.org Another common method is reductive amination, which involves the reaction of an amine with benzaldehyde (B42025).

Historical Development of 1-Benzylhexahydropyrimidine Research

The study of benzylated hexahydropyrimidines has evolved over a century. Early references to "benzylhexahydropyrimidine" appeared in chemical literature as far back as 1921, indicating that this class of compounds was known to early 20th-century chemists. acs.org

The fundamental synthesis of hexahydropyrimidines from 1,3-diamines and carbonyl compounds was systematically described in research published around 1950. acs.org This laid the groundwork for creating a wide array of substituted derivatives. By the 1960s, scientific interest had progressed to more complex structures, with studies on 1,3-bis(benzyl)hexahydropyrimidine derivatives being investigated for their potential as transport molecules for tumor inhibition. dtic.mil

The specific compound, this compound, is the result of mono-N-benzylation of the hexahydropyrimidine ring. Its synthesis follows the general principle of reacting N-benzyl-1,3-propanediamine with an appropriate one-carbon source, typically formaldehyde (B43269), to facilitate the cyclization into the six-membered ring. researchgate.netnih.gov

In more recent research, this compound has been utilized as a commercially available starting material. For instance, it served as a chemical precursor in the synthesis of a novel hexahydropyrimidine derivative that was evaluated as a butyrylcholinesterase inhibitor for potential application in treating Alzheimer's disease. acs.org This demonstrates the compound's continuing relevance as a building block in the development of new, complex molecules for medicinal chemistry research.

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 77869-56-8 | |

| Molecular Formula | C₁₁H₁₆N₂ | |

| Molecular Weight | 176.26 g/mol | |

| Canonical SMILES | C1CNCN(C1)CC2=CC=CC=C2 | |

| Known Applications | Synthetic precursor in medicinal chemistry | acs.org |

Table 2: Key Precursors for the Synthesis of this compound

| Compound Name | Structure | Key Role | Source(s) |

| N-Benzyl-1,3-propanediamine | Benzyl group attached to one nitrogen of 1,3-propanediamine | The direct precursor that cyclizes to form the target compound. | archive.orgwikipedia.org |

| 1,3-Diaminopropane (B46017) | H₂N(CH₂)₃NH₂ | The foundational diamine that is benzylated to form the immediate precursor. | |

| Benzaldehyde | C₆H₅CHO | Reacts with 1,3-diaminopropane via reductive amination to form the precursor. | wikipedia.org |

| Formaldehyde | CH₂O | The one-carbon electrophile that reacts with the diamine to close the ring. | researchgate.netnih.gov |

Structure

3D Structure

属性

IUPAC Name |

1-benzyl-1,3-diazinane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2/c1-2-5-11(6-3-1)9-13-8-4-7-12-10-13/h1-3,5-6,12H,4,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSJUMIQLLFOIG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCN(C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

176.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies for 1 Benzylhexahydropyrimidine and Its Analogues

Condensation Reactions for Hexahydropyrimidine (B1621009) Scaffold Formation

The formation of the hexahydropyrimidine ring is typically achieved through the condensation of a 1,3-diamine with a carbonyl compound. This process forms a cyclic aminal, a key structural feature of the hexahydropyrimidine core. The choice of reactants and reaction conditions can be tailored to produce a wide array of substituted derivatives.

One-pot multicomponent reactions represent an efficient strategy for the synthesis of complex hexahydropyrimidine derivatives from simple precursors in a single step. The Mannich-type reaction is a prominent example, involving the condensation of a primary amine, formaldehyde (B43269), and a carbon acid.

In the context of hexahydropyrimidines, variations of this reaction are employed. For instance, the one-pot condensation of anilines, formaldehyde, and cyclohexanones has been reported to yield 1,3-diaryl-5-spirohexahydropyrimidines. acs.org This reaction is notable for its efficiency, involving six reactant molecules to form six new covalent bonds in a single operation. acs.org Catalysts such as proline can be used in these Mannich-type reactions to facilitate the C-C bond-forming process.

Another approach involves an iron(III) chloride-catalyzed one-pot Mannich reaction of a β-dicarbonyl compound (like dibenzoylmethane (B1670423) or acetylacetone), a primary amine, and formaldehyde. dntb.gov.ua This method allows for the synthesis of 1,3-disubstituted hexahydropyrimidines with functional groups at the 5-position. The reaction proceeds smoothly at ambient temperature, providing good to excellent yields.

| Reactants | Catalyst | Product Type | Yield Range |

| Dibenzoylmethane, Primary Amines, Formaldehyde | FeCl₃ | 1,3-Disubstituted hexahydropyrimidin-5-yl(phenyl)methanone | 69-89% |

| Acetylacetone, Primary Amines, Formaldehyde | FeCl₃ | 1,1'-(1,3-Disubstituted hexahydropyrimidine-5,5-diyl)diethanone | 69-89% |

| Ethyl Acetoacetate (B1235776), Primary Amines, Formaldehyde | FeCl₃ | Ethyl 5-acetyl-1,3-disubstituted hexahydropyrimidine-5-carboxylate | 69-89% |

| Anilines, Formaldehyde, Cyclohexanones | Proline | 1,3-Diaryl-5-spirohexahydropyrimidines | High Yield acs.org |

This table summarizes yields from multicomponent reactions for synthesizing various hexahydropyrimidine analogues.

The most fundamental method for synthesizing the hexahydropyrimidine ring is the direct condensation of a 1,3-diamine with a carbonyl compound, such as an aldehyde or a ketone. tandfonline.com This reaction forms a cyclic aminal by eliminating water. The equilibrium can be shifted towards the product by removing water, for example, through azeotropic distillation.

The choice of carbonyl compound is crucial; aliphatic carbonyls generally favor the formation of hexahydropyrimidines, whereas aromatic carbonyls may preferentially form Schiff bases. The reaction can be influenced by tautomeric equilibria, where the product might exist as the cyclic hexahydropyrimidine, an open-chain monoimine, or a mixture of both. tandfonline.com

Microwave irradiation has been employed to accelerate the synthesis of N-acyl-N'-arylhexahydropyrimidines from N-acyl-N'-aryl-1,3-propanediamines and aqueous formaldehyde, leading to high yields in very short reaction times. This highlights a modern approach to a classic transformation. Similarly, the cyclocondensation of propane-1,3-diamine with a mixture of (1H-1,2,4-triazol-1-yl)methanol and formaldehyde has been used to prepare 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine. researchgate.net

| Diamine Component | Carbonyl Component | Conditions | Product |

| 1,3-Diamine | Ketone or Aldehyde | Dehydration | Hexahydropyrimidine |

| N-acyl-N'-aryl-1,3-propanediamine | Formaldehyde (aqueous) | Microwave irradiation | N-acyl-N'-arylhexahydropyrimidine |

| Propane-1,3-diamine | (1H-1,2,4-triazol-1-yl)methanol / Formaldehyde | Cyclocondensation | 1,3-bis((1H-1,2,4-triazol-1-yl)methyl)hexahydropyrimidine researchgate.net |

| N¹-benzylethane-1,2-diamine | Paraformaldehyde | Not specified | 1-Benzylimidazolidine nih.gov |

This table illustrates various condensation approaches to form the core heterocyclic structure.

One-Pot Multicomponent Approaches (e.g., Mannich-type reactions)

Benzylation Protocols for Hexahydropyrimidine Nitrogen Atoms

The introduction of a benzyl (B1604629) group onto a nitrogen atom of the hexahydropyrimidine ring is a key step in forming the target compound and its analogues. This can be achieved either by using a pre-benzylated diamine in the condensation step or by post-synthetic benzylation of the formed ring.

A common strategy involves the alkylation of a pre-formed heterocyclic amine with a benzyl halide, such as benzyl bromide. nih.gov This nucleophilic substitution is typically carried out in the presence of a base to neutralize the acid formed during the reaction. For example, the benzylation of a piperazine (B1678402) derivative has been accomplished using benzyl bromide, a method generally applicable to secondary amines like those in a hexahydropyrimidine ring. nih.gov

Alternatively, the benzyl group can be incorporated from the start by using a benzylated diamine. The synthesis of 2-substituted 1,3-bis[4-[N,N-bis(2-chloroethyl)amino]benzyl]hexahydropyrimidines exemplifies this approach, where the complex benzyl moieties are present on the diamine precursor before the ring-forming condensation with an aldehyde. acs.org

Preparation of Functionalized 1-Benzylhexahydropyrimidine Intermediates

Creating functionalized intermediates of this compound is essential for developing a diverse range of analogues. Functionalization can occur on the benzyl group, the diamine backbone, or the C2 position of the pyrimidine (B1678525) ring.

One method involves the reaction of N-monosubstituted 1,3-diamines with aldehydes. For instance, N-benzyl-1,3-propanediamine can be condensed with an aldehyde to directly yield a 1-benzyl-2-substituted-hexahydropyrimidine. Another example is the synthesis of 5-Benzylhexahydropyrimidine-2-thione, which is prepared from 2-benzyl-1,3-diaminopropane and carbon disulfide. google.com In this case, the benzyl group is at the 2-position of the propane-1,3-diamine precursor, leading to a 5-benzyl substituent on the final hexahydropyrimidine ring. google.com

Functionalization can also be achieved by modifying the hexahydropyrimidine ring after its formation. The secondary amine group in a pyrimidine ring can react with acylating agents like benzoyl chloride to form amide derivatives. researchgate.net Furthermore, palladium-catalyzed decarboxylative allylic alkylation has been used to synthesize enantioselective N-Boc-protected tetrahydropyrimidin-2-ones, which can be subsequently reduced to functionalized hexahydropyrimidines. nih.gov

| Precursor | Reagent(s) | Product Type | Reference |

| 2-benzyl-1,3-diaminopropane | Carbon disulfide, HCl | 5-Benzylhexahydropyrimidine-2-thione | google.com |

| N-Boc substituted pyrimidines | sec-Butyllithium (B1581126), Electrophile | Substituted 1,3-diamines (after hydrolysis) | researchgate.net |

| This compound | Naphthalene-2-sulfonyl chloride | 1-Benzyl-3-(naphthalene-2-sulfonyl)hexahydropyrimidine | nih.gov |

| Tetrahydropyrimidin-2-one derivative | Pd₂(pmdba)₃, Chiral Ligand | α-Substituted, N-Boc protected tetrahydropyrimidin-2-one | nih.gov |

This table shows methods for creating functionalized intermediates for or from the hexahydropyrimidine scaffold.

Chemical Transformations and Derivatization Pathways of 1 Benzylhexahydropyrimidine

Synthesis of N-Substituted 1-Benzylhexahydropyrimidine Derivatives

The presence of a secondary amine in the this compound ring (at the N3 position) allows for a variety of N-substitution reactions. These reactions are fundamental for building molecular diversity and exploring structure-activity relationships in drug discovery programs.

Acylation Reactions (e.g., N-propionylation, diacetylation)

Acylation is a common method to introduce an acyl group onto the nitrogen atom of the hexahydropyrimidine (B1621009) ring. This is typically achieved using acylating agents like acyl chlorides or anhydrides.

N-Propionylation: The introduction of a propionyl group can be accomplished by treating this compound with propionyl chloride or propionic anhydride (B1165640). Research on related structures, such as N-(2-hexahydropyrimidinoethyl) anilines, has demonstrated the feasibility of N-propionylation reactions. researchgate.net In a typical procedure, the hexahydropyrimidine derivative is reacted with the acylating agent, often in the presence of a base to neutralize the acidic byproduct. For example, N-benzylhexahydropyrimidine derivatives have been shown to possess analgesic effects, highlighting the pharmacological relevance of such modifications. researchgate.net

Diacetylation: While this compound has one secondary amine available for acylation, its precursor, N-benzyl-1,3-propanediamine, can undergo diacetylation. The subsequent cyclization to form the hexahydropyrimidine ring is a related transformation. The acetylation of secondary amines is a well-established process. dtic.mil For instance, the acetylation of a related diazocine, formed from N,N'-dibenzyl-2-methylene-1,3-propanediamine, has been reported, showcasing the reactivity of such nitrogen-containing heterocycles. dtic.mil The reaction of this compound with an excess of a strong acylating agent like acetic anhydride under forcing conditions could potentially lead to acylation.

Table 1: Representative Acylation Reactions This table is generated based on established chemical principles and data from related compounds.

| Starting Material | Reagent | Product | Conditions | Yield |

|---|---|---|---|---|

| This compound | Propionyl chloride, Triethylamine (B128534) | 1-Benzyl-3-propionylhexahydropyrimidine | Dichloromethane, 0 °C to rt | Good |

| This compound | Acetic anhydride | 1-Benzyl-3-acetylhexahydropyrimidine | Neat, 60 °C | Good to Excellent |

Sulfonylation Reactions

Sulfonylation involves the introduction of a sulfonyl group, typically by reacting the secondary amine of the hexahydropyrimidine ring with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride) in the presence of a base like triethylamine or pyridine. researchgate.netmasterorganicchemistry.comlibretexts.org This reaction yields a sulfonamide, a functional group prevalent in many therapeutic agents. aston.ac.uk The sulfonylation of amines is a robust and widely used transformation in organic synthesis. rasayanjournal.co.in Although specific studies on this compound are not prevalent, the general methodology is highly applicable. The resulting N-sulfonylated derivatives can exhibit altered physicochemical properties and biological activities.

Table 2: Representative Sulfonylation Reaction This table is generated based on established chemical principles.

| Starting Material | Reagent | Product | Conditions |

|---|---|---|---|

| This compound | p-Toluenesulfonyl chloride (TsCl), Pyridine | 1-Benzyl-3-(tosyl)hexahydropyrimidine | Dichloromethane, rt |

Alkylation Reactions

The secondary amine at the N3 position of this compound can be alkylated using various alkylating agents, such as alkyl halides. dtic.mil This reaction introduces an additional substituent on the nitrogen atom, further diversifying the chemical space. For example, the alkylation of N,N'-dialkyl-1,3-propanediamines is a key step in the synthesis of more complex 1,5-diazocines. dtic.mil Patents have described the N-alkylation of related hexahydropyrimidine derivatives with agents like benzyl (B1604629) chloride, indicating the feasibility of such transformations. google.com The synthesis of 1,3-di- and 1,2,3-trisubstituted N-arylhexahydropyrimidines often involves the condensation of appropriately substituted N-aryl-1,3-propanediamines with aldehydes, which underscores the importance of substituted diamine precursors. u-strasbg.fr

Ring Modifications and Functionalization of the Hexahydropyrimidine Core

Beyond N-substitution, the hexahydropyrimidine ring itself can be modified. This includes the introduction of substituents onto the carbon atoms of the ring or more fundamental changes to the scaffold through isosteric replacements.

Introduction of Additional Substituents on the Ring

Various synthetic strategies allow for the introduction of substituents at different positions of the hexahydropyrimidine ring, often during its formation. For instance, using substituted 1,3-diaminopropanes or aldehydes in the initial cyclization reaction leads to a substituted hexahydropyrimidine core. dtic.mil The cyclization of 2-bromo-N,N'-di-tert-butyl-2-nitro-1,3-propanediamine with formaldehyde (B43269) yields a 5-bromo-5-nitro-substituted hexahydropyrimidine, demonstrating that substituents can be incorporated at the C5 position. dtic.mil Furthermore, reactions can be performed on the pre-formed ring. For example, chiral 1,2- or 1,3-diamines can be synthesized via N-Boc substituted hexahydropyrimidines, which are deprotonated alpha to the N-Boc group and then treated with an electrophile to introduce a substituent. researchgate.net

Isosteric Replacements within the Hexahydropyrimidine Scaffold

Isosteric and bioisosteric replacements are key strategies in medicinal chemistry to optimize drug-like properties while retaining biological activity. researchgate.netnih.gov This can involve replacing a functional group, an atom, or the entire core scaffold.

Replacement of the Benzyl Group: The benzyl group is a common substituent in bioactive molecules. However, it can be associated with metabolic liabilities. Medicinal chemists often replace it with other groups to improve pharmacokinetic profiles. acs.org Saturated bioisosteres, which increase the fraction of sp3-hybridized carbons (Fsp3), are attractive replacements for the flat, aromatic phenyl ring. acs.org Examples of bioisosteres for a para-substituted benzene (B151609) ring include bicyclo[1.1.1]pentane (BCP), bicyclo[2.2.2]octane (BCO), and cubane (B1203433) moieties. acs.orgbiosolveit.de These replacements can lead to improved solubility and metabolic stability. biosolveit.de

Scaffold Hopping: The entire hexahydropyrimidine scaffold can be considered for replacement in a strategy known as scaffold hopping. researchgate.netsolubilityofthings.com This involves replacing the core structure with a different one that maintains a similar three-dimensional arrangement of key functional groups. The goal is to discover new chemical series with improved properties or to circumvent existing patents. solubilityofthings.com The choice of a replacement scaffold depends on the desired biological target and the key interactions the original molecule makes with it. The hexahydropyrimidine ring itself serves as a versatile scaffold in drug design, and its replacement would be a significant modification aimed at exploring novel chemical space. vulcanchem.comderpharmachemica.com

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for probing the intricate details of molecular structure and dynamics in solution. copernicus.orgauremn.org.br For 1-Benzylhexahydropyrimidine, NMR is indispensable for determining its conformational preferences, which are primarily dictated by the interplay between the hexahydropyrimidine (B1621009) ring puckering and the orientation of the benzyl (B1604629) group.

Proton NMR (¹H NMR) Chemical Shift and Coupling Constant Analysis

The protons of the benzyl group are expected to appear in the aromatic region of the spectrum, typically between δ 7.2 and 7.4 ppm. researchgate.net The benzylic methylene (B1212753) protons (Ph-CH₂-N) are anticipated to resonate as a singlet or a multiplet around δ 3.5 - 4.2 ppm. researchgate.netthieme-connect.de The protons on the hexahydropyrimidine ring will exhibit more complex patterns due to their diastereotopic nature arising from the ring's non-planar conformation. The axial and equatorial protons on the same carbon atom will have different chemical shifts and will show geminal coupling.

The protons at the C4 and C6 positions, adjacent to the nitrogen atoms, are expected to be the most deshielded of the ring protons, likely appearing in the range of δ 2.5 - 3.0 ppm. The protons at the C5 position would be expected to appear further upfield, around δ 1.5 - 2.1 ppm. researchgate.net

Crucial for conformational analysis are the vicinal coupling constants (³JHH), which are dependent on the dihedral angle between the coupled protons, as described by the Karplus equation. By analyzing these coupling constants, the preferred chair or boat conformation of the hexahydropyrimidine ring, as well as the axial or equatorial orientation of the benzyl group, can be inferred.

Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| Aromatic-H | 7.20 - 7.40 | Multiplet | |

| Benzylic-CH₂ | 3.50 - 4.20 | Singlet/Multiplet | |

| H-2 (axial/equatorial) | Varies | Multiplet | |

| H-4, H-6 (axial/equatorial) | 2.50 - 3.00 | Multiplet | |

| H-5 (axial/equatorial) | 1.50 - 2.10 | Multiplet | |

| N-H | Broad singlet |

Note: This is a predicted data table based on analogous compounds.

Carbon-13 NMR (¹³C NMR) Spectral Interpretation

The ¹³C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. For this compound, distinct signals are expected for the benzylic carbon, the aromatic carbons, and the carbons of the hexahydropyrimidine ring.

Based on data for N-benzyl-1,3-propanediamine derivatives, the benzylic carbon (Ph-CH₂-N) is predicted to appear around δ 50-60 ppm. researchgate.netthieme-connect.de The carbons of the phenyl group will resonate in the aromatic region (δ 127-140 ppm). researchgate.netthieme-connect.de The carbons of the hexahydropyrimidine ring will appear in the aliphatic region. The C2 carbon, situated between two nitrogen atoms, is expected to be the most downfield of the ring carbons. The C4 and C6 carbons, being adjacent to a nitrogen atom, will also be deshielded compared to the C5 carbon.

Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Benzylic-CH₂ | 50.0 - 60.0 |

| C-2 | 65.0 - 75.0 |

| C-4, C-6 | 45.0 - 55.0 |

| C-5 | 20.0 - 30.0 |

| Aromatic C (quaternary) | 138.0 - 142.0 |

| Aromatic C-H | 127.0 - 130.0 |

Note: This is a predicted data table based on analogous compounds.

Advanced 2D NMR Techniques

To unambiguously assign all proton and carbon signals and to gain deeper insight into the conformational dynamics, advanced two-dimensional (2D) NMR techniques are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of which protons are attached to which carbons. researchgate.netresearchgate.netcolumbia.edu For this compound, HSQC would link the proton signals of the benzylic and ring methylene groups to their corresponding carbon signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC reveals correlations between protons and carbons that are two or three bonds apart. researchgate.netresearchgate.netcolumbia.edu This is particularly useful for identifying quaternary carbons and for piecing together molecular fragments. For instance, correlations between the benzylic protons and the aromatic carbons, as well as between the ring protons and adjacent carbons, would be observed.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a powerful tool for determining spatial proximity between protons. nih.govhuji.ac.ilacs.org Correlations in a NOESY spectrum indicate that protons are close in space, irrespective of their bonding connectivity. This information is critical for determining the stereochemistry and preferred conformation of the hexahydropyrimidine ring and the orientation of the benzyl substituent. For example, observing a NOESY correlation between the benzylic protons and specific axial or equatorial protons on the hexahydropyrimidine ring would provide strong evidence for a particular conformation.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and structural features of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. msu.eduuni-saarland.de

For this compound (C₁₁H₁₆N₂), the nominal molecular weight is 176.26 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺˙) would be expected at m/z 176.

The fragmentation pattern is highly informative. Based on studies of benzylamines, a prominent fragmentation pathway involves the cleavage of the benzylic C-N bond. nih.govhuji.ac.ilrsc.orgutdallas.edu This would lead to the formation of a stable benzyl cation or a tropylium (B1234903) ion at m/z 91, which is often the base peak in the spectrum of benzyl-containing compounds. The other fragment would be the hexahydropyrimidine radical cation. Further fragmentation of the hexahydropyrimidine ring would also occur, leading to a series of smaller fragment ions.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Predicted Fragment |

| 176 | [M]⁺˙ (Molecular Ion) |

| 91 | [C₇H₇]⁺ (Benzyl/Tropylium cation) |

| 85 | [C₄H₉N₂]⁺ (Hexahydropyrimidine fragment) |

Note: This is a predicted data table based on analogous compounds and known fragmentation patterns.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and simple technique used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. utdallas.eduspecac.com

The IR spectrum of this compound is expected to show several characteristic absorption bands. The presence of the benzyl group will be indicated by C-H stretching vibrations of the aromatic ring, typically appearing just above 3000 cm⁻¹, and C=C stretching vibrations within the ring, usually in the 1450-1600 cm⁻¹ region. libretexts.org

The aliphatic C-H stretching vibrations of the hexahydropyrimidine ring and the benzylic methylene group will be observed just below 3000 cm⁻¹. The N-H stretching vibration of the secondary amine within the ring is expected to produce a moderate absorption in the range of 3300-3500 cm⁻¹. specac.com C-N stretching vibrations are typically found in the fingerprint region (1000-1350 cm⁻¹).

Predicted Infrared (IR) Absorption Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300 - 3500 | N-H Stretch | Secondary Amine |

| 3000 - 3100 | C-H Stretch | Aromatic |

| 2850 - 3000 | C-H Stretch | Aliphatic (Ring and Benzylic CH₂) |

| 1450 - 1600 | C=C Stretch | Aromatic Ring |

| 1000 - 1350 | C-N Stretch | Amine |

Note: This is a predicted data table based on analogous compounds and general IR correlation charts.

Structural Correlates of Biological Activity in 1 Benzylhexahydropyrimidine Derivatives

Elucidation of Structure-Activity Relationships (SAR) within N-Benzylhexahydropyrimidine Analogues

SAR studies on N-benzylhexahydropyrimidine analogues have provided valuable insights into how different parts of the molecule contribute to its interaction with biological targets. These studies typically involve the synthesis of a series of related compounds with specific structural variations.

The N-benzyl group is a critical pharmacophoric element in many biologically active 1-benzylhexahydropyrimidine derivatives. nih.gov Modifications to this group, including the introduction of substituents on the phenyl ring, can significantly influence ligand efficacy.

The nature and position of substituents on the benzyl (B1604629) ring can modulate the electronic and steric properties of the molecule, thereby affecting its binding affinity for a receptor or enzyme. For instance, electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can alter the electron density of the aromatic ring. mdpi.com EDGs, such as methoxy (B1213986) (–OCH3) or amino (–NH2) groups, can increase electron density through resonance, potentially enhancing interactions with electron-deficient areas of a binding site. mdpi.com Conversely, EWGs, like nitro (–NO2) or cyano (–CN) groups, decrease electron density and can interact favorably with electron-rich pockets. mdpi.com

The position of the substituent (ortho, meta, or para) also plays a crucial role. The spatial arrangement of the substituent can either facilitate or hinder the optimal orientation of the ligand within the binding pocket.

Table 1: Hypothetical Impact of N-Benzyl Group Substituents on Receptor Binding Affinity

| Substituent | Position | Electronic Effect | Predicted Impact on Binding Affinity |

| -OCH3 | Para | Electron-Donating | Increase |

| -Cl | Meta | Electron-Withdrawing | Decrease |

| -NO2 | Para | Electron-Withdrawing | Variable |

| -CH3 | Ortho | Electron-Donating | Steric Hindrance, Decrease |

This table presents a hypothetical scenario to illustrate the potential effects of substituents. Actual effects are target-dependent and require experimental validation.

The hexahydropyrimidine (B1621009) ring serves as the scaffold for this class of compounds, and its substitution pattern can significantly impact biological activity. Substituents on the ring can influence the molecule's conformation, lipophilicity, and hydrogen bonding capacity. libretexts.orgresearchgate.net

The presence of functional groups capable of hydrogen bonding, such as hydroxyl (–OH) or amino (–NH2) groups, can lead to specific interactions with amino acid residues in a protein, thereby anchoring the ligand in the binding site. drugdesign.org

A 2024 study described the synthesis of new hexahydropyrimidine derivatives where the yields varied based on the specific substituents on the aromatic ring. ukm.my This highlights the influence of these substituents on the chemical properties and reactivity of the hexahydropyrimidine system. researchgate.netukm.my

The three-dimensional shape, or conformation, of a molecule is a key determinant of its biological activity. For this compound derivatives, the flexibility of the hexahydropyrimidine ring and the rotational freedom of the N-benzyl group allow the molecule to adopt various conformations. stir.ac.uk The specific conformation that binds to a receptor or enzyme is known as the bioactive conformation.

The binding of a ligand to a protein is a dynamic process that can involve conformational changes in both the ligand and the protein. nih.govulisboa.pt The ability of a this compound derivative to adopt a low-energy conformation that is complementary to the binding site is essential for potent activity.

Factors that influence conformation include:

Steric Interactions: Bulky substituents can restrict rotation around single bonds, favoring certain conformations over others.

Intramolecular Hydrogen Bonds: The formation of hydrogen bonds within the molecule can lock it into a specific shape. mdpi.com

Dipole-Dipole Interactions: The alignment of bond dipoles can stabilize or destabilize certain conformations. beilstein-journals.org

Computational modeling and experimental techniques like X-ray crystallography and NMR spectroscopy are used to study the preferred conformations of these molecules and how they interact with their biological targets. chemrxiv.org

Effects of Substituents on the Hexahydropyrimidine Ring

Rational Design Principles for Novel this compound Scaffolds

The insights gained from SAR studies provide a foundation for the rational design of new and improved this compound-based compounds. rsc.org This approach aims to design molecules with enhanced potency, selectivity, and pharmacokinetic properties.

Key principles in the rational design of novel scaffolds include:

Scaffold Hopping: Replacing the hexahydropyrimidine ring with other cyclic systems to explore new chemical space while retaining key pharmacophoric features.

Bioisosteric Replacement: Substituting functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced side effects.

Structure-Based Design: Utilizing the three-dimensional structure of the target protein to design ligands that fit precisely into the binding site and make optimal interactions. nih.gov

By applying these principles, medicinal chemists can iteratively refine the structure of this compound derivatives to develop novel therapeutic agents.

Computational and Theoretical Investigations in 1 Benzylhexahydropyrimidine Research

Molecular Modeling and Docking Studies for Structure-Function Prediction

Molecular modeling and docking studies serve as powerful tools to predict how 1-benzylhexahydropyrimidine and its analogs might interact with biological targets. This predictive capability is fundamental in drug discovery and materials science, allowing researchers to screen for potential biological activity and understand binding mechanisms at a molecular level.

Docking simulations are employed to determine the preferred orientation of a ligand when bound to a receptor, such as a protein or enzyme. For instance, studies on various hexahydropyrimidine (B1621009) derivatives have utilized molecular docking to evaluate their binding affinity within the active sites of specific enzymes. researchgate.netekb.eg These computational experiments can predict the binding energy, with more negative scores typically indicating a stronger, more stable interaction. In a study on a hexahydropyrimidine derivative, docking experiments revealed it to be a good molecule that docks well with the Dimeric Apolipoprotein A-IV protein. researchgate.net The process involves preparing the 3D structures of both the ligand (the hexahydropyrimidine derivative) and the target protein, followed by a search algorithm that explores various binding poses, each of which is scored using a defined scoring function. ajms.iq

The insights gained from these simulations are critical for structure-activity relationship (SAR) studies. By comparing the docking scores and binding modes of various derivatives, researchers can identify which functional groups and structural features are key for biological activity. For example, a hypothetical docking study of this compound derivatives against a target enzyme could yield data on their binding affinities and key interactions, such as hydrogen bonds or hydrophobic contacts, with the receptor's amino acid residues.

Table 1: Example of Molecular Docking Results for this compound Derivatives

| Compound | Target Enzyme | Docking Score (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| This compound | Enzyme A | -7.2 | TYR-84, SER-122 |

| 1-(4-Chlorobenzyl)hexahydropyrimidine | Enzyme A | -7.9 | TYR-84, SER-122, PHE-210 |

| 1-(4-Methoxybenzyl)hexahydropyrimidine | Enzyme A | -7.5 | TYR-84, SER-122, HIS-208 |

This table is illustrative and provides a hypothetical representation of typical docking study results.

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide profound insights into the electronic structure and chemical reactivity of this compound. These methods allow for the detailed investigation of molecular properties that are often difficult to measure experimentally.

DFT studies have been successfully applied to understand the reaction mechanisms involving hexahydropyrimidines. For example, a theoretical investigation into the Fe(OTf)₃-catalyzed synthesis of a hexahydropyrimidine derivative from α-phenylstyrene elucidated the plausible reaction pathway. rsc.orgnih.gov The calculations supported a "condensation/iminium homologation/intramolecular aza-Prins" mechanism and identified the key transition states and intermediates, providing a detailed atomistic view of the reaction. rsc.orgnih.gov

Furthermore, DFT is used to calculate fundamental electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. scispace.com A smaller gap suggests that the molecule is more reactive and can be more easily excited. scispace.com For a related hexahydropyrimidine derivative, 2,2-di(pyridin-2-yl)hexahydropyrimidine, DFT calculations at the B3LYP level were performed to determine these values. scispace.com

Molecular Electrostatic Potential (MEP) maps are another valuable output of quantum chemical calculations. MEPs illustrate the charge distribution across a molecule, highlighting electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) regions. researchgate.netscispace.com This information is crucial for predicting how the molecule will interact with other reagents or biological targets. scispace.com Optimized geometric parameters, such as bond lengths and angles, calculated via DFT, can be compared with experimental data from X-ray crystallography to validate the computational model. researchgate.net

Table 2: Calculated Electronic and Structural Properties for a Hexahydropyrimidine Derivative

| Property | Calculation Method | Value | Reference |

|---|---|---|---|

| HOMO Energy | DFT/B3LYP | -5.8 eV | scispace.com |

| LUMO Energy | DFT/B3LYP | -1.2 eV | scispace.com |

| HOMO-LUMO Gap (ΔE) | DFT/B3LYP | 4.6 eV | scispace.com |

| Bond Length (N1-C2) | DFT/B3LYP | 1.46 Å | researchgate.netscispace.com |

Data is based on calculations for related hexahydropyrimidine structures as a reference for typical values.

Conformational Landscape Analysis

The hexahydropyrimidine ring typically adopts a chair-like conformation, similar to cyclohexane, to minimize steric and torsional strain. Computational studies, using methods ranging from semi-empirical (like AM1) to ab initio (like Hartree-Fock), have been employed to determine the most stable conformers. semanticscholar.org In a study of a C4-substituted hexahydropyrimidine, calculations revealed that the most stable conformation is one where the bulky phenyl substituent occupies a pseudo-equatorial position, thereby minimizing unfavorable 1,3-diaxial interactions. semanticscholar.org

The energy barriers associated with conformational changes, such as ring inversion, are also a key focus. Experimental techniques, like variable temperature NMR spectroscopy, have been used to measure the free energies of activation for ring inversion in N,N'-disubstituted hexahydropyrimidines, providing valuable benchmarks for computational methods. rsc.org For N,N'-dimethylhexahydropyrimidine, these studies provide quantitative data on the energy landscape.

In certain substituted derivatives, the conformational landscape can be more complex. For example, in 1,3-dibenzyl-2-(4,4-dimethyl-2,6-dioxocyclohexylidene)hexahydropyrimidine, significant steric interactions between the donor and acceptor parts of the molecule cause a substantial twist (72° to 85°) around the formal double bond, leading to a zwitterionic structure. researchgate.net This highlights how substitution patterns can dramatically alter the preferred conformation and electronic character of the hexahydropyrimidine system.

Table 3: Conformational Energy Data for Hexahydropyrimidine Derivatives

| Compound/System | Method | Finding | Energy (kcal/mol) |

|---|---|---|---|

| C4-Phenyl substituted hexahydropyrimidine | AM1, HF/3-21G | Pseudo-equatorial conformer is most stable | - |

| N,N'-Dimethylhexahydropyrimidine | Experimental (NMR) | Free energy of activation for ring inversion | ~12.5 |

This table summarizes key findings from conformational studies on related hexahydropyrimidine systems.

Emerging Research Directions and Future Perspectives

Development of Chiral 1-Benzylhexahydropyrimidine Analogues

The introduction of chirality into drug molecules is a critical strategy for improving potency and reducing off-target effects. The development of chiral analogues of this compound is an active area of research, driven by the potential for enantiomerically pure compounds to exhibit superior pharmacological profiles.

Research has demonstrated the synthesis of chiral 1,3-diamines, the core structure of hexahydropyrimidines, from N-tert-butoxycarbonyl (Boc) substituted hexahydro-1,3-diazines. researchgate.net This method involves a deprotonation step using sec-butyllithium (B1581126) followed by the addition of an electrophile. researchgate.net Crucially, the use of a chiral ligand, such as (-)-sparteine (B7772259), can facilitate asymmetric deprotonation, leading to the formation of enantiomerically enriched products after hydrolysis. researchgate.net This approach provides a pathway to chiral hexahydropyrimidine (B1621009) scaffolds that can be further elaborated into complex molecules.

In the context of developing novel therapeutics, such as butyrylcholinesterase (BChE) inhibitors for Alzheimer's disease, lead optimization efforts have underscored the importance of chirality. nih.gov For instance, the development of a potent, chiral sulfonamide inhibitor, (R)-(−)-3, highlights a successful strategy where chirality was key to enhancing in vivo efficacy and brain exposure. nih.govacs.org While this specific compound was not a direct derivative of this compound, the underlying principle of leveraging stereochemistry to optimize drug candidates is directly applicable. The synthesis of such chiral molecules often involves stereoselective reductions or the use of chiral precursors to yield the desired enantiomer. acs.org

The table below summarizes key approaches and findings in the development of related chiral compounds.

| Research Area | Key Method/Finding | Significance |

| Asymmetric Synthesis | Use of chiral ligands like (-)-sparteine to guide deprotonation of N-Boc protected hexahydropyrimidines. researchgate.net | Enables the creation of enantiomerically enriched 1,3-diamine precursors, the building blocks for chiral hexahydropyrimidine analogues. |

| Lead Optimization | Development of single-enantiomer drugs, such as (R)-(−)-3, which showed significantly higher potency and better in vivo properties compared to racemic mixtures. nih.govacs.org | Demonstrates that chiral analogues can possess superior therapeutic profiles, driving the demand for stereoselective syntheses. |

| Chiral Precursors | Utilization of chiral starting materials, like (S)- and (R)-5-(hydroxymethyl)-2-pyrrolidinone, to synthesize specific enantiomers of complex molecules. researchgate.net | Provides a reliable method for producing enantiomerically pure compounds for pharmacological evaluation. |

Integration into Diverse Heterocyclic Compound Libraries

Heterocyclic compounds are foundational to medicinal chemistry, forming the core structure of a vast number of natural products, vitamins, and approved drugs. medchemexpress.com Compound libraries composed of diverse heterocyclic molecules are essential tools for high-throughput screening (HTS) and high-content screening (HCS) in the drug discovery process. medchemexpress.comenamine.net These libraries enable the rapid testing of thousands of compounds to identify "hits" with desired biological activity. enamine.net

This compound is a valuable scaffold for inclusion in such libraries. Its commercial availability facilitates its use as a starting material for creating a wide array of derivatives. nih.govacs.org For example, it has been used as a precursor in the synthesis of novel inhibitors targeting enzymes like butyrylcholinesterase. nih.govacs.org By reacting this compound with various sulfonyl chlorides or other electrophiles, researchers can generate a focused library of analogues for screening. acs.org

The development of libraries based on a central pyrimidine (B1678525) core has proven effective in identifying potent and selective therapeutic agents. For example, a library of derivatives based on hexahydropyrimidine-2,4,6-trione was synthesized and screened to discover selective inhibitors of the bacterium Clostridioides difficile. aston.ac.uk This work illustrates how a single heterocyclic core can be systematically modified to explore structure-activity relationships and optimize for potency and selectivity against a specific biological target. aston.ac.uk The integration of this compound and its derivatives into such libraries expands the chemical space available to researchers, increasing the probability of discovering novel drug candidates for a range of diseases, from neurodegenerative disorders to infectious diseases. nih.govnih.gov

Green Chemistry Approaches in this compound Synthesis

Green chemistry seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org Its principles are increasingly being applied to pharmaceutical manufacturing to enhance safety, reduce environmental impact, and improve economic efficiency. rsc.orgepa.gov While specific green synthesis routes for this compound are not extensively detailed in current literature, the principles of green chemistry offer a clear roadmap for future process improvements.

Key green chemistry principles applicable to the synthesis of this compound and its derivatives include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org This involves favoring addition reactions over substitution or elimination reactions that generate stoichiometric byproducts.

Use of Catalysis: Catalytic reagents are superior to stoichiometric reagents as they are used in small amounts and can be recycled, minimizing waste. acs.orgscispace.com For instance, developing catalytic reduction methods to replace stoichiometric metal hydrides would be a significant green advancement.

Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or avoided. A notable example from pharmaceutical manufacturing is Pfizer's redesign of the sertraline (B1200038) synthesis, which replaced several hazardous solvents (methylene chloride, tetrahydrofuran, toluene, hexane) with the more benign solvent ethanol (B145695). epa.gov Similarly, the process eliminated the use of titanium tetrachloride, a problematic reagent. epa.gov Future syntheses of this compound could be optimized to use safer solvents like water or ethanol and avoid toxic reagents.

Energy Efficiency: Synthetic methods should be conducted at ambient temperature and pressure whenever possible to reduce energy consumption. acs.org

The table below outlines some core green chemistry principles and their potential application in synthesizing this compound.

| Green Chemistry Principle | Traditional Approach | Potential Green Alternative |

| Solvent Use | Use of chlorinated solvents (e.g., methylene (B1212753) chloride) or other volatile organic compounds (VOCs). epa.gov | Replacement with benign solvents like ethanol or water. epa.govrsc.org |

| Reagent Stoichiometry | Use of stoichiometric quantities of reagents, such as metal hydrides for reductions or strong acids/bases. epa.gov | Development of catalytic processes (e.g., catalytic hydrogenation) that regenerate the active species. acs.orgscispace.com |

| Waste Prevention | Multi-step syntheses with purification after each step, generating significant solvent and solid waste. | Designing cascade reactions where multiple bonds are formed in a single pot, reducing the need for intermediate isolation and purification. rsc.org |

| Derivative Reduction | Use of protecting groups to mask reactive functional groups, adding steps to the synthesis. acs.org | Employment of highly selective catalysts, such as enzymes, that can react with specific sites on a molecule without the need for protecting groups. acs.org |

By embracing these principles, future synthetic routes to this compound can be made more sustainable, cost-effective, and environmentally friendly, aligning with the broader goals of the modern chemical industry. rsc.org

常见问题

Q. What methodologies are recommended for synthesizing 1-Benzylhexahydropyrimidine with high purity, and how can reproducibility be ensured?

- Methodological Answer : Synthesis should follow established protocols for pyrimidine derivatives. Begin with benzylation of hexahydropyrimidine under inert conditions, using catalysts like palladium or nickel for efficient coupling. Purity verification requires HPLC (≥95% purity) and NMR for structural confirmation (¹H/¹³C, DEPT-135). Reproducibility hinges on strict control of reaction parameters (temperature, solvent ratios) and documentation of all procedural deviations . For novel syntheses, include step-by-step characterization (e.g., FTIR for functional groups, mass spectrometry for molecular weight) and cross-validate results with independent replicates 14.

研究方法是越详细越好吗?02:38

Q. How should researchers design experiments to characterize the structural and electronic properties of this compound?

- Methodological Answer : Employ a multi-technique approach:

- X-ray crystallography for 3D structure elucidation (if crystalline).

- DFT calculations (e.g., B3LYP/6-311G**) to predict electronic properties (HOMO-LUMO gaps, charge distribution).

- Solubility studies in polar/non-polar solvents to assess hydrophobicity.

- Thermogravimetric analysis (TGA) for thermal stability.

Document all protocols in detail, referencing established frameworks for heterocyclic compounds . For non-crystalline samples, use NOESY NMR to infer spatial arrangements 14.

Advanced Research Questions

Q. What strategies resolve contradictions between computational predictions and experimental reactivity data for this compound?

- Methodological Answer : Address discrepancies through iterative validation:

Re-examine computational parameters : Adjust basis sets (e.g., switch to def2-TZVP) or solvent models (COSMO-RS) to better mimic experimental conditions.

Validate intermediates : Use LC-MS to detect transient species not accounted for in simulations.

Triangulate data : Compare results across multiple software (Gaussian, ORCA) and experimental replicates.

Contradictions often arise from oversimplified computational models; incorporate explicit solvent molecules or dispersion corrections .

Q. How can the inhibitory potential of this compound against target enzymes be systematically evaluated?

- Methodological Answer :

- In vitro assays : Use fluorescence-based enzymatic assays (e.g., NADH depletion for oxidoreductases) with IC₅₀ determination. Include positive controls (known inhibitors) and assess time-dependent inhibition.

- Molecular docking : Perform blind docking (AutoDock Vina) to identify binding modes, followed by MD simulations (AMBER) to validate stability.

- Selectivity screening : Test against structurally similar enzymes to rule off-target effects.

Address false positives by repeating assays under varying pH/temperature and using isothermal titration calorimetry (ITC) for binding affinity validation .

Q. What analytical frameworks are effective for interpreting conflicting spectral data (e.g., NMR vs. IR) in this compound derivatives?

- Methodological Answer :

- Cross-validation : Re-run spectra under standardized conditions (e.g., deuterated solvents, dry samples).

- Peak assignment tools : Use 2D NMR (HSQC, HMBC) to resolve overlapping signals.

- Statistical analysis : Apply multivariate methods (PCA) to identify outliers or instrumental artifacts.

Contradictions may stem from tautomerism or conformational flexibility; use variable-temperature NMR to probe dynamic behavior 14.

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。